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Compound of Interest

Compound Name: Cyclohexene

Cat. No.: B086901 Get Quote

An In-depth Technical Guide to the Properties and Structure Elucidation of Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyclohexene (C₆H₁₀), a crucial cycloalkene

intermediate in various industrial and pharmaceutical syntheses. It details the molecule's

physical and chemical properties, its structural characteristics, and the modern analytical

techniques used for its definitive identification and characterization.

Properties of Cyclohexene
Cyclohexene is a colorless liquid with a characteristic sharp, sweet odor.[1][2] It is a six-

membered carbon ring containing a single double bond, making it a member of the alkene

functional group.[1] This structure dictates its physical properties and chemical reactivity.

Physical Properties
Cyclohexene is insoluble in water but miscible with many organic solvents.[2][3] Its key

physical constants are summarized below.
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Property Value Source(s)

Molecular Formula C₆H₁₀ [1][4]

Molar Mass 82.143 g/mol [2][4]

Appearance Colorless liquid [2][5]

Odor Sweet, sharp [1][6]

Density 0.8110 g/cm³ at 20 °C [2][3]

Boiling Point 82.98 °C (181.36 °F) [2]

Melting Point -103.5 °C (-154.3 °F) [2]

Flash Point -6.5 °C (20 °F) [1][5]

Vapor Pressure 8.93 kPa (67 mmHg) at 20 °C [2][7]

Refractive Index (n_D) 1.4465 [2]

Chemical Properties and Reactivity
The presence of the carbon-carbon double bond is the primary determinant of cyclohexene's

reactivity, making it susceptible to electrophilic addition reactions.[3] It is an important precursor

in the synthesis of various chemicals, including adipic acid, caprolactam, and phenol.[2]
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Reaction Type Description Products

Hydrogenation
Catalytic addition of hydrogen

across the double bond.
Cyclohexane

Halogenation
Addition of halogens (e.g., Br₂)

across the double bond.
trans-1,2-Dihalocyclohexane[8]

Hydration
Acid-catalyzed addition of

water.
Cyclohexanol[2]

Oxidative Cleavage

Cleavage of the double bond

using strong oxidizing agents

(e.g., H₂O₂ with a tungsten

catalyst).

Adipic acid[2]

Epoxidation
Reaction with a peroxy acid to

form an epoxide.
Cyclohexene oxide[3]

Skeletal Isomerization

Zeolite-catalyzed

rearrangement of the carbon

skeleton.

Methylcyclopentene[3]

Structure and Conformation
The chemical name cyclohexene indicates a cyclic ("cyclo") structure of six ("hex") carbon

atoms containing a double bond ("ene").[1] Unlike cyclohexane, which preferentially adopts a

chair conformation, cyclohexene's most stable conformation is a half-chair.[2] This is due to

the planarity of the sp² hybridized carbons of the double bond, which forces an eclipsed

conformation at that bond.[2]

Structure Elucidation: Spectroscopic Analysis
The definitive structure of cyclohexene is elucidated through a combination of modern

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Due to the symmetry of the cyclohexene ring, its ¹H NMR spectrum shows three

distinct sets of proton signals, while the ¹³C NMR shows three corresponding carbon signals.[9]

[10]

¹H NMR Spectral Data

Chemical Shift (δ) Proton Type Integration Multiplicity

~5.66 ppm Vinylic (=C-H) 2H Multiplet[9][11]

~1.99 ppm Allylic (-CH₂-C=) 4H Multiplet[9][11]

~1.61 ppm
Homoallylic (-CH₂-

CH₂-C=)
4H Multiplet[9][11]

¹³C NMR Spectral Data

Chemical Shift (δ) Carbon Type

~127.3 ppm Vinylic (=C)

~25.2 ppm Allylic (-C-C=)

~22.8 ppm Homoallylic (-C-C-C=)

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclohexene sample in

~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.0 ppm).[9]

Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and perform shimming to optimize the magnetic field

homogeneity.[12]

Data Acquisition:
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Pulse Program: Use a standard single-pulse experiment.

Spectral Width: Set to approximately 12-16 ppm, centered around 5-6 ppm.[12]

Acquisition Time: Set to 2-4 seconds.[12]

Relaxation Delay (D1): Use a delay of 1-5 seconds to ensure accurate integration.[12]

Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.[12]

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform a baseline correction. Integrate the signals and

reference the spectrum to the TMS peak at 0.0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of

cyclohexene is characterized by the presence of both sp² and sp³ C-H bonds and the C=C

double bond.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity

~3025 cm⁻¹ Vinylic =C-H Stretch Medium[13][14]

2830-2950 cm⁻¹ Aliphatic C-H Stretch Strong[13][14]

~1650 cm⁻¹ C=C Stretch Medium[13][14]

~1440 cm⁻¹ CH₂ Bending Medium-Strong[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol is suitable for liquid samples like cyclohexene.[13]

Instrument Preparation: Ensure the FTIR spectrometer is powered on and the ATR

accessory is correctly installed.[13]
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Background Spectrum: Clean the ATR crystal (e.g., diamond) with a volatile solvent like

isopropanol and allow it to dry completely. Initiate a background scan to measure the

spectrum of the ambient environment, which will be automatically subtracted from the

sample spectrum. This is typically an average of 16-32 scans.[13]

Sample Application: Place a single drop of the cyclohexene sample directly onto the center

of the ATR crystal.[13]

Sample Spectrum Acquisition: Initiate the sample scan. The instrument will collect the IR

spectrum, averaging multiple scans to improve the signal-to-noise ratio.[13]

Data Processing and Analysis: The software automatically subtracts the background and

generates the final absorbance or transmittance spectrum. Analyze the key peaks to identify

the functional groups present.[13]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion

(M⁺•), which can then fragment into smaller, charged pieces.

Key Mass Spectrometry Data (EI)

m/z (mass-to-charge ratio) Ion Fragment Notes

82 [C₆H₁₀]⁺•
Molecular ion (M⁺•) peak[15]

[16]

81 [C₆H₉]⁺
Loss of a hydrogen atom (M-1)

[15]

67 [C₅H₇]⁺ Loss of a methyl radical (•CH₃)

54 [C₄H₆]⁺•

Result of a retro-Diels-Alder

reaction; a characteristic

fragmentation for

cyclohexene[16]
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Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Inject a small amount of the volatile liquid cyclohexene sample into the

mass spectrometer, where it is vaporized in a high vacuum environment.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This ejects an electron from the molecule, creating a positively charged

radical cation, the molecular ion ([M]⁺•).[16][17]

Fragmentation: The high internal energy of the molecular ion causes it to break apart into

smaller, more stable fragment ions and neutral radicals.[16]

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer

separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum that plots relative intensity versus m/z. The most abundant ion is assigned

a relative intensity of 100% and is known as the base peak.[15][17]

Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental

processes and logical connections.
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Synthesis & Purification

Structure Elucidation

Cyclohexanol + H₃PO₄

Heat & Distill

Dehydration

Crude Cyclohexene +
Water

Wash with Na₂CO₃ (aq)
& NaCl (aq)

Neutralize & Separate

Dry with Anhydrous CaCl₂

Fractional Distillation

Pure Cyclohexene

Collect at 83°C

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy Mass Spectrometry

Confirm C₆H₁₀ Structure

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and analysis of cyclohexene.
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Cyclohexene Structure Spectroscopic Signals

C₆H₁₀

Vinylic H

¹H NMR: ~5.7 ppm

IR: ~3025 cm⁻¹

Allylic H ¹H NMR: ~2.0 ppm

Homoallylic H ¹H NMR: ~1.6 ppm

C=C Bond IR: ~1650 cm⁻¹

Click to download full resolution via product page

Caption: Correlation between cyclohexene's structural features and spectral signals.
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E1 Dehydration Mechanism of Cyclohexanol

Step 1: Protonation of Alcohol
(Fast Equilibrium)

Cyclohexanol + H⁺ ⇌ Protonated Alcohol

Step 2: Loss of Water
(Slow, Rate-Determining)

Protonated Alcohol → Cyclohexyl Carbocation + H₂O

Step 3: Deprotonation
(Fast)

Cyclohexyl Carbocation + H₂O → Cyclohexene + H₃O⁺

Click to download full resolution via product page

Caption: Logical steps of the E1 dehydration mechanism for cyclohexene synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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